molecular formula C16H13NO B11871795 1H-Indole, 1-(4-methylbenzoyl)- CAS No. 69888-36-4

1H-Indole, 1-(4-methylbenzoyl)-

Cat. No.: B11871795
CAS No.: 69888-36-4
M. Wt: 235.28 g/mol
InChI Key: IGYQLLRMNWMUPR-UHFFFAOYSA-N
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Description

(1H-Indol-1-yl)(p-tolyl)methanone is an organic compound that features an indole ring attached to a p-tolyl group via a methanone linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-1-yl)(p-tolyl)methanone typically involves the reaction of indole with p-tolylmethanone under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of (1H-Indol-1-yl)(p-tolyl)methanone may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-1-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1H-Indol-1-yl)(p-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-1-yl)(p-tolyl)methanone is unique due to the presence of both an indole ring and a p-tolyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

CAS No.

69888-36-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

indol-1-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)16(18)17-11-10-13-4-2-3-5-15(13)17/h2-11H,1H3

InChI Key

IGYQLLRMNWMUPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32

Origin of Product

United States

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